Product packaging for D-Fructopyranose-1-13C(Cat. No.:)

D-Fructopyranose-1-13C

Cat. No.: B13345059
M. Wt: 181.15 g/mol
InChI Key: LKDRXBCSQODPBY-WUAGLHOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Fructopyranose-1-13C is a stable isotope-labeled analog of the pyranose form of D-fructose, a fundamental ketohexose. In aqueous solution, D-fructose exists as an equilibrium mixture of tautomers, with the β-D-fructopyranose form being predominant . This compound is enriched with carbon-13 at the C-1 position, making it an essential tool for probing biochemical pathways and mechanisms using modern analytical techniques. The primary research value of this compound lies in its application in metabolic tracing studies. Researchers use it with techniques like NMR and LC-MS to elucidate the metabolic fate of fructose in biological systems. Such studies are crucial for understanding fructose absorption, distribution, and metabolism in various tissues, including the liver and adipose tissue . Insights gained from this research can illuminate the role of fructose in conditions like obesity, diabetes, and non-alcoholic fatty liver disease. Furthermore, this labeled compound serves as a key starting material or intermediate in the synthesis of more complex 13C-enriched rare sugars and molecular probes. For instance, methodologies have been developed to convert D-fructose into other ketohexoses like D-tagatose, and the use of a uniformly labeled 13C-fructose precursor demonstrates the feasibility of such synthetic pathways for producing isotopically labeled derivatives . It also finds utility as a scaffold for developing organocatalysts and studying carbohydrate-protein interactions. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B13345059 D-Fructopyranose-1-13C

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1/i2+1

InChI Key

LKDRXBCSQODPBY-WUAGLHOYSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)([13CH2]O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Overview of 13c Labeled D Fructopyranose in Advanced Carbohydrate Research

The Critical Role of Stable Isotope Labeling in Modern Biochemical and Chemical Biology Investigations

Stable isotope labeling is a technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope. creative-proteomics.com Common stable isotopes used in biochemical research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), oxygen-18 (¹⁸O), and deuterium (B1214612) (²H). creative-proteomics.com This substitution creates a "labeled" compound that is chemically identical to its unlabeled counterpart but has a greater mass. diagnosticsworldnews.com This mass difference allows researchers to track the labeled molecule through complex biological systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comnih.gov

The applications of stable isotope labeling in biochemical and chemical biology are vast and impactful:

Metabolic Pathway Elucidation: By introducing a ¹³C-labeled substrate, such as glucose or fructose (B13574), into a biological system, scientists can trace the path of the carbon atoms through various metabolic reactions. nih.govsilantes.comstudysmarter.co.uk This allows for the identification of novel metabolic pathways and the quantification of metabolic fluxes, which is the rate of turnover of molecules through a pathway. nih.govsilantes.comnih.gov

Quantitative Proteomics and Metabolomics: Stable isotope labeling is a cornerstone of quantitative analyses of proteins and metabolites. diagnosticsworldnews.comsilantes.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and the use of isotope-coded affinity tags (ICAT) enable precise measurement of changes in protein and metabolite levels under different conditions. silantes.com

Structural Biology: Isotope labeling is invaluable in determining the three-dimensional structures of biomolecules. silantes.com NMR spectroscopy and X-ray crystallography of labeled proteins and nucleic acids provide higher resolution data, facilitating the detailed understanding of their complex architectures. silantes.com

Drug Development: Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, providing crucial information on their efficacy and potential side effects. diagnosticsworldnews.comstudysmarter.co.uk

The use of stable isotopes offers a significant advantage over radioactive isotopes as they are non-radioactive and therefore safer for long-term studies, including those involving human subjects. diagnosticsworldnews.comstudysmarter.co.uk

Anomeric and Ring Forms of D-Fructose in Solution: Implications for ¹³C-Labeling Studies

In an aqueous solution, D-fructose does not exist as a single, static structure. Instead, it is present as an equilibrium mixture of different isomers, including an open-chain form and various cyclic forms. wikipedia.org The cyclic forms, which are predominant, arise from the intramolecular reaction between the ketone group at the C-2 position and a hydroxyl group, typically at the C-5 or C-6 position. This cyclization creates a new chiral center at the C-2 carbon, known as the anomeric carbon. studysmarter.co.ukunina.it

The two main cyclic forms of D-fructose are:

Furanose: A five-membered ring structure.

Pyranose: A six-membered ring structure.

Each of these ring forms can exist as two different anomers, designated as alpha (α) and beta (β), based on the orientation of the hydroxyl group attached to the anomeric carbon (C-2). unina.itdoubtnut.com

The distribution of these different forms of D-fructose in solution is influenced by factors such as temperature and the solvent used. wikipedia.org In water, D-fructose primarily exists as a mixture of β-D-fructopyranose (~70%), β-D-fructofuranose (~22%), and smaller amounts of the α-anomers and the open-chain form. wikipedia.orgpressbooks.pub

This dynamic equilibrium has significant implications for ¹³C-labeling studies. When interpreting data from techniques like NMR spectroscopy, it is crucial to recognize that the signals observed represent the weighted average of all the different forms present in the solution. researchgate.netresearchgate.net The chemical shifts in the ¹³C NMR spectrum will be specific to each carbon in each of the different anomeric and ring forms. researchgate.netresearchgate.net Therefore, a thorough understanding of the solution-state behavior of fructose is essential for the accurate analysis and interpretation of labeling experiments.

Table 1: Predominant Forms of D-Fructose in Aqueous Solution

FormRing StructureAnomerApproximate Abundance
β-D-fructopyranosePyranose (6-membered)Beta~70%
β-D-fructofuranoseFuranose (5-membered)Beta~22%
α-D-fructofuranoseFuranose (5-membered)Alpha~6.2%
α-D-fructopyranosePyranose (6-membered)Alpha~2.7%
keto-D-fructoseOpen-chainN/A~0.5%

Data compiled from various sources. wikipedia.orgpressbooks.pub

Significance of Site-Specific ¹³C-Labeling at the C-1 Position of D-Fructopyranose

Site-specific labeling, where a ¹³C atom is introduced at a particular carbon position in a molecule, offers a higher level of detail in metabolic studies compared to uniform labeling (where all carbons are labeled). nih.gov Labeling D-fructopyranose specifically at the C-1 position (D-Fructopyranose-1-¹³C) is particularly significant for several reasons:

Tracing Specific Metabolic Fates: The C-1 carbon of fructose is involved in key enzymatic reactions. By tracking the ¹³C label from this specific position, researchers can follow its incorporation into downstream metabolites with great precision. For instance, in glycolysis, fructose is eventually cleaved into two three-carbon units. Following the fate of the C-1 label can reveal the specific contributions of fructose to different metabolic pools.

Investigating Enzyme Mechanisms: The isotopic signature of products derived from D-Fructopyranose-1-¹³C can provide insights into the mechanisms of enzymes involved in fructose metabolism. nih.gov The presence or absence of the label in specific positions of product molecules can help to confirm or refute proposed reaction pathways.

NMR Spectroscopy Advantages: In ¹³C NMR spectroscopy, the chemical shift of the C-1 carbon of fructose is distinct and can be readily monitored. researchgate.netresearchgate.net This allows for the direct observation of metabolic conversions in real-time and can be used to quantify the rates of specific enzymatic reactions. Studies have utilized ¹³C NMR to investigate fructose metabolism in various systems, from cell cultures to human subjects. nih.govpnas.org

Probing Gluconeogenesis: The pattern of ¹³C labeling in glucose synthesized from ¹³C-labeled fructose can reveal the extent to which different pathways, such as gluconeogenesis, are active. nih.gov For example, comparing the labeling pattern in the glucosyl and fructosyl moieties of sucrose (B13894) can provide information about the metabolic pathways involved in its synthesis. nih.gov

Synthetic Methodologies and Derivatization Strategies for D Fructopyranose 1 13c

Regioselective ¹³C-Labeling Strategies for D-Fructopyranose at the C-1 Position

Regioselective labeling of the C-1 position of D-fructopyranose is a significant chemical challenge due to the presence of multiple hydroxyl groups with similar reactivity. The strategy hinges on differentiating the primary hydroxyl group at C-1 from the other primary (C-6) and secondary hydroxyl groups.

A primary route to achieving this selectivity involves the use of protecting groups. A common and effective starting material is 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. nih.gov In this derivative, the hydroxyl groups at C-2, C-3, C-4, and C-5 are protected by two isopropylidene groups, leaving the C-1 and C-6 primary hydroxyls accessible. ontosight.aiontosight.ai However, the C-1 hydroxyl is often more sterically accessible and can be selectively targeted.

A general regioselective strategy can be outlined as follows:

Selective Protection: Protection of all hydroxyl groups except for the one at the C-1 position. This is typically achieved by starting with a derivative like 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, where the C-1 hydroxyl is inherently available for reaction. nih.gov

Oxidation: The free primary hydroxyl group at C-1 is oxidized to an aldehyde using a mild and selective oxidizing agent.

Introduction of ¹³C: The ¹³C label is introduced by reacting the aldehyde with a ¹³C-labeled nucleophile. A common choice is ¹³C-labeled potassium cyanide (K¹³CN), which forms a cyanohydrin.

Reduction: The nitrile group of the cyanohydrin is then reduced to an amine, which is subsequently converted back to a hydroxyl group, thereby forming the ¹³C-labeled hydroxymethyl group at the C-1 position.

Deprotection: Finally, the isopropylidene protecting groups are removed under acidic conditions to yield D-fructopyranose-1-¹³C.

This multi-step process ensures that the ¹³C atom is incorporated specifically at the C-1 position, avoiding the formation of a mixture of isotopomers that can result from less controlled methods.

Chemical Synthesis Pathways for D-Fructopyranose-1-¹³C and its Isotopic Analogues

The chemical synthesis of D-fructopyranose-1-¹³C relies heavily on the principles of carbohydrate chemistry, particularly the use of protecting groups to achieve regioselectivity.

Pathway from D-Fructose: A practical pathway starts from D-fructose itself, converting it into a suitable protected intermediate.

Step 1: Protection: D-fructose is treated with acetone (B3395972) under acidic conditions to form 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. nih.gov This intermediate conveniently exposes the C-1 primary hydroxyl group for modification.

Step 2: Activation: The C-1 hydroxyl group is converted into a good leaving group, for example, by tosylation (reaction with p-toluenesulfonyl chloride).

Step 3: Nucleophilic Substitution with ¹³C Source: The tosylated intermediate is subjected to nucleophilic substitution with a ¹³C-labeled cyanide, such as K¹³CN or Na¹³CN. This reaction introduces the ¹³C label and extends the carbon chain by one, forming a nitrile.

Step 4: Conversion to Hydroxymethyl Group: The resulting nitrile must be converted back to a hydroxymethyl group. This can be achieved through reduction (e.g., using a reducing agent like lithium aluminum hydride) to form an amine, followed by diazotization to yield the alcohol. A more direct route involves the hydrolysis of the nitrile to a carboxylic acid, followed by reduction to the alcohol.

Step 5: Deprotection: The final step involves the acidic hydrolysis of the isopropylidene protecting groups to yield the target molecule, D-fructopyranose-1-¹³C.

Synthesis of Isotopic Analogues: The synthesis of other isotopic analogues, such as those containing deuterium (B1214612) (²H) or oxygen-18 (¹⁸O), can be accomplished by modifying the reduction or hydrolysis steps. For instance, using a deuterated reducing agent (e.g., lithium aluminum deuteride) in Step 4 would introduce deuterium at the C-1 position. Similarly, conducting the final deprotection step in ¹⁸O-enriched water could potentially introduce the label at the anomeric hydroxyl, although labeling the C-1 hydroxyl with ¹⁸O would require a different synthetic design. google.com

PropertyValueSource
CAS Number 108311-21-3 sigmaaldrich.com
Empirical Formula ¹³CC₅H₁₂O₆ sigmaaldrich.com
Molecular Weight 181.15 sigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com
Form Powder sigmaaldrich.com
Melting Point 119-122 °C (decomposed) sigmaaldrich.com

Enzymatic Synthesis Approaches for ¹³C-Enriched Fructopyranose Derivatives

Enzymatic synthesis offers a powerful alternative to chemical methods, providing high regio- and stereoselectivity under mild reaction conditions. google.com This approach can circumvent issues like the formation of unwanted byproducts and the need for extensive protecting group manipulation.

The synthesis of isotopically labeled carbohydrates can be achieved using enzymes from metabolic pathways, such as glycolysis. google.com For fructose (B13574) derivatives, aldolase (B8822740) is a key enzyme. Aldolase catalyzes the reversible condensation of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P) to form fructose-1,6-bisphosphate (FDP).

A potential enzymatic pathway for ¹³C-labeled fructose is as follows:

Preparation of Labeled Precursor: A ¹³C-labeled precursor, either DHAP or G3P, is synthesized. To label the C-1 position of fructose, one would require [1-¹³C]DHAP. This precursor can itself be synthesized chemically or enzymatically.

Aldolase-Catalyzed Condensation: In the presence of aldolase, the [1-¹³C]DHAP is condensed with an unlabeled G3P molecule. This reaction specifically forms [1-¹³C]fructose-1,6-bisphosphate. The enzyme's stereospecificity ensures that only the D-isomer is formed.

Dephosphorylation: The resulting [1-¹³C]FDP is then treated with a phosphatase enzyme to remove the phosphate groups at the C-1 and C-6 positions, yielding D-fructose-1-¹³C.

This enzymatic method is highly efficient and specific. It is part of a broader methodology for producing a variety of isotopically labeled carbohydrates, nucleotides, and other key metabolic intermediates. google.com The use of enzymes from glycolytic pathways allows for precise control over the labeling pattern, which is a significant advantage over many classical chemical syntheses. google.com

ApproachAdvantagesDisadvantagesKey Enzymes
Chemical Synthesis Versatile, applicable to various labels.Often requires multi-step protection/deprotection, may produce isomeric mixtures, harsh reaction conditions. google.comN/A
Enzymatic Synthesis High regio- and stereoselectivity, mild reaction conditions, no protecting groups needed, high yields of desired isomer. google.comRequires availability of specific enzymes and labeled precursors, may be less versatile for some labeling patterns.Aldolase, Phosphatase

Preparation and Utility of Protected D-Fructopyranose-1-¹³C Intermediates in Complex Carbohydrate Synthesis

Protected forms of D-fructopyranose-1-¹³C are crucial intermediates for the synthesis of more complex molecules, such as labeled disaccharides, oligosaccharides, and glycoconjugates. ontosight.ai The protecting groups serve to mask reactive hydroxyls, allowing chemical modifications to be directed specifically to the unprotected positions.

Preparation of Protected Intermediates: The most common protected intermediate is derived from the protection of D-fructose with isopropylidene groups. The reaction of fructose with acetone in the presence of an acid catalyst yields 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. nih.govsynthose.com This compound has a free primary hydroxyl group at the C-1 position, making it an ideal starting material for the introduction of the ¹³C label as described in section 2.2. Once the ¹³C label is incorporated at the C-1 position, the resulting molecule, [1-¹³C]-2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, becomes a valuable building block.

Utility in Complex Carbohydrate Synthesis: The utility of this labeled and protected intermediate is significant:

Glycosylation Reactions: The anomeric hydroxyl group (at C-2) of the protected fructose intermediate can be activated (e.g., by converting it to a glycosyl halide or trichloroacetimidate). This activated glycosyl donor can then be reacted with a suitable glycosyl acceptor (another sugar molecule with a free hydroxyl group) to form a disaccharide containing a ¹³C-labeled fructose unit.

Structural Elucidation: The ¹³C label acts as a sensitive probe in NMR spectroscopy. By analyzing the ¹³C NMR spectrum of the final complex carbohydrate, researchers can confirm the glycosidic linkage, determine the anomeric configuration, and study the three-dimensional conformation of the molecule in solution.

Metabolic Tracing: When complex carbohydrates containing D-fructopyranose-1-¹³C are introduced into biological systems, the ¹³C label allows for the tracking of their metabolic fate. This is essential for understanding how these carbohydrates are processed, absorbed, and utilized by organisms.

In essence, the preparation of protected D-fructopyranose-1-¹³C intermediates transforms the simple labeled monosaccharide into a versatile tool for advanced chemical synthesis and biochemical research. ontosight.ai

Advanced Nuclear Magnetic Resonance Nmr Spectroscopic Analysis of D Fructopyranose 1 13c

High-Resolution 13C NMR Chemical Shift Assignments and Anomeric Characterization of D-Fructopyranose-1-13C

High-resolution ¹³C NMR spectroscopy is a powerful tool for characterizing the complex tautomeric equilibria of D-fructose in solution. When dissolved, fructose (B13574) exists as a mixture of at least five isomers: α-D-fructopyranose, β-D-fructopyranose, α-D-fructofuranose, β-D-fructofuranose, and a small amount of the open-chain keto form. sci-hub.senih.gov The use of D-fructose specifically labeled with ¹³C at the C-1 position (D-Fructopyranose-1-¹³C) significantly enhances the signal intensity of the C-1 carbon, facilitating its detection and the quantification of the different tautomers present. sci-hub.se

The anomeric carbon (C-2) is particularly sensitive to the stereochemistry at the anomeric center, resulting in distinct chemical shifts for each tautomer. For the pyranose forms, the C-2 signals are well-separated, allowing for clear identification. The β-D-fructopyranose anomer is the most abundant form in aqueous solutions at equilibrium, followed by the furanose forms. nih.gov The α-D-fructopyranose form is typically a minor component. nih.gov

The chemical shifts of the carbon atoms, especially the anomeric C-2 and the labeled C-1, provide a fingerprint for each isomer. In D₂O, the C-2 resonances for α-D-fructofuranose, β-D-fructofuranose, β-D-fructopyranose, and α-D-fructopyranose appear at approximately 104.6 ppm, 101.6 ppm, 96.9 ppm, and 95.9 ppm, respectively. nih.gov The relative integrals of these signals in a quantitative ¹³C NMR spectrum allow for the determination of the equilibrium distribution of the anomers. sci-hub.senih.gov For example, one study determined the relative distributions to be 15.11% α-D-fructofuranose, 29.52% β-D-fructofuranose, 43.83% β-D-fructopyranose, and 11.55% α-D-fructopyranose. nih.gov The anomeric effect, which describes the thermodynamic preference for certain conformations of substituents at the anomeric carbon, contributes to the relative stability and population of these anomers. scripps.eduuva.es

The following table summarizes representative ¹³C NMR chemical shifts for the major anomers of D-fructose.

Table 1: ¹³C NMR Chemical Shift Assignments (ppm) for D-Fructose Anomers in D₂O Data compiled from published research. Actual shifts may vary with solvent and temperature.

Carbon β-D-Fructopyranose α-D-Fructofuranose β-D-Fructofuranose
C-1 64.91 63.94 63.71
C-2 98.89 105.23 102.31
C-3 68.57 82.96 76.37
C-4 70.68 77.02 75.41
C-5 70.16 82.16 81.51
C-6 64.24 62.08 63.34

Source: rsc.orgresearchgate.net

Application of Two-Dimensional ¹H-¹³C NMR Correlation Spectroscopy (e.g., HSQC, HMBC) for Structural Elucidation of ¹³C-Labeled Fructopyranose Derivatives

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C NMR spectra of complex molecules like fructopyranose derivatives. The strategic incorporation of a ¹³C label at a specific position, such as in D-Fructopyranose-1-¹³C, serves as a crucial starting point for tracing out the carbon skeleton and assigning resonances.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. For D-Fructopyranose-1-¹³C, a strong cross-peak will be observed between the ¹³C signal of the labeled C-1 and the signals of the two protons (H-1proR and H-1proS) attached to it. This provides a definitive assignment for these protons. Once one or more ¹H-¹³C pairs are assigned, other correlations within the spin system can be identified.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This technique is exceptionally powerful for connecting different parts of the molecule. For instance, in D-Fructopyranose-1-¹³C, the protons at C-1 (H-1) will show correlations to the anomeric carbon (C-2) and to C-3. Conversely, protons on adjacent carbons (like H-3) will show correlations to the labeled C-1, confirming connectivity. These long-range correlations are fundamental for piecing together the carbon framework and confirming the structural integrity of fructopyranose derivatives, especially when they are part of larger oligosaccharides or have undergone chemical modification. unimo.it The combination of HSQC and HMBC allows for a complete and reliable assignment of all proton and carbon signals for each anomer present in the solution. nih.gov

Conformational Analysis of D-Fructopyranose-1-¹³C in Solution via NMR Spectroscopy

NMR spectroscopy provides detailed insights into the three-dimensional structure and conformational dynamics of D-fructopyranose in solution. The six-membered pyranose ring is not planar but adopts flexible conformations, primarily chair forms. For D-fructopyranose, the most stable chair conformation is the ²C₅ form (equivalent to ¹C₄ in aldoses). ox.ac.uk

The equilibrium between different tautomers is a key aspect of its solution behavior. In aqueous solution, β-D-fructopyranose is the dominant species, coexisting with significant amounts of β-D-fructofuranose and α-D-fructofuranose, and a smaller amount of α-D-fructopyranose. nih.gov The specific distribution of these tautomers can be influenced by factors such as solvent and temperature. sci-hub.se For instance, studies in mixtures of lower alcohols and DMSO have shown that the polarity of the alcohol can affect the tautomeric distribution over time. sci-hub.se

The analysis of NMR parameters like proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs) helps to define the ring conformation and the orientation of the substituent groups for each anomer. nih.govunimo.it For example, the magnitude of ³JHH values can be related to the dihedral angles between protons via the Karplus equation, allowing for the determination of their relative spatial orientation and, by extension, the ring's pucker. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which detect through-space proximity of protons, can further confirm conformational details and the orientation of exocyclic groups. nih.gov

Solid-State ¹³C NMR Investigations of D-Fructopyranose-1-¹³C and its Complexes

Solid-state NMR (ssNMR) spectroscopy provides structural information on molecules in their crystalline or amorphous solid phases, complementing solution-state NMR data. Techniques such as Cross-Polarization/Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. nih.gov

In the solid state, where molecular motion is restricted, the chemical shift of a carbon nucleus becomes dependent on the orientation of the molecule relative to the external magnetic field. This phenomenon is known as Chemical Shift Anisotropy (CSA). nih.gov Analysis of the CSA tensor, often extracted from the spinning sideband patterns in a MAS spectrum, provides valuable information about the local electronic environment and symmetry at the nuclear site. nih.gov

For carbohydrates, ssNMR studies have focused on the anomeric carbon due to its sensitivity to structure and conformation. nih.gov Investigations on various monosaccharides have shown that the ¹³C chemical shift tensor for the α-anomer is typically more axially symmetrical than that of the β-anomer. nih.gov A strong correlation has been observed between the ratio of the axial asymmetry of the ¹³C chemical shift tensors and the relative population of the two anomers in the solid state. nih.gov Such studies on D-fructopyranose and its complexes can reveal how crystal packing forces and intermolecular interactions, such as hydrogen bonding, influence the conformation and electronic structure, which may differ significantly from the solution state. researchgate.netmdpi.com

Computational Studies and Density Functional Theory (DFT) for ¹³C NMR Chemical Shift Prediction and Interpretation

Computational methods, particularly Density Functional Theory (DFT), have become a vital adjunct to experimental NMR spectroscopy for the study of carbohydrates. mdpi.com These methods allow for the calculation of molecular structures, energies, and NMR parameters, such as chemical shifts, with increasing accuracy. sci-hub.semdpi.com

For D-fructopyranose, DFT calculations can be used to optimize the geometries of the various anomers and conformers and to predict their corresponding ¹³C NMR chemical shifts. mdpi.com The Gauge-Including Projector Augmented Wave (GIPAW) method, for example, is specifically designed for calculating NMR parameters in periodic systems, making it suitable for predicting solid-state NMR spectra. mdpi.com

By comparing the computationally predicted chemical shifts with the experimental data obtained from high-resolution or solid-state NMR, researchers can:

Validate spectral assignments: Confirm that the observed signals are correctly assigned to the specific carbons of each anomer. mdpi.com

Interpret chemical shift variations: Understand how structural features like bond angles, dihedral angles, and intermolecular hydrogen bonds influence the electronic environment and thus the chemical shift of each carbon nucleus. mdpi.com

Assess conformational energies: Calculate the relative stabilities of different conformers (e.g., chair vs. boat) and anomers to understand their populations at equilibrium. sci-hub.seox.ac.uk

For instance, DFT studies have been used to investigate the impact of forming glycosidic linkages on ¹³C chemical shifts, finding changes of up to 14 ppm for the atoms involved in the linkage. mdpi.com This synergy between computational prediction and experimental measurement provides a much deeper and more detailed understanding of the complex structural chemistry of D-fructopyranose-1-¹³C.

Metabolic Pathway Elucidation and Flux Analysis Utilizing D Fructopyranose 1 13c As a Tracer

Application of D-Fructopyranose-1-13C in In Vitro and In Vivo Metabolic Tracer Studies

This compound is utilized in both in vitro (in cultured cells) and in vivo (in living organisms) studies to track the metabolic fate of fructose (B13574). nih.govresearchgate.net In these experiments, the labeled fructose is introduced into the biological system, and the distribution of the ¹³C label in various downstream metabolites is measured, typically using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.gov

In vitro studies often involve incubating cells, such as hepatocytes (liver cells) or adipocytes (fat cells), with this compound. nih.govnih.govnih.gov For instance, studies on isolated rat hepatocytes have used D-[1-¹³C]fructose to understand its conversion to other molecules. nih.govnih.gov Similarly, research on human adipocytes has employed ¹³C-labeled fructose to investigate its role in processes like fatty acid synthesis. nih.govnih.gov

In vivo studies administer this compound to living organisms, such as rats, to trace fructose metabolism at a systemic level. nih.gov These studies provide insights into how different organs and tissues process fructose and how its metabolism is integrated within the whole body. researchgate.net

Table 1: Examples of In Vitro and In Vivo Studies Utilizing ¹³C-Labeled Fructose

Study Type Biological System Tracer Key Findings Reference
In VitroRat Liver CellsD-[1-¹³C]fructoseInvestigated the conversion of fructose to glucose and lactate (B86563). nih.gov
In VitroHuman Adipocytes[U-¹³C₆]-d-fructoseDemonstrated that fructose promotes anabolic processes, including fatty acid synthesis. nih.govnih.gov
In VivoRatsD-[1-¹³C]fructoseExamined the systemic metabolism and interconversion of fructose. nih.gov

Tracing Carbon Flow from D-Fructose-1-13C through Glycolytic and Gluconeogenic Pathways

Once inside the cell, D-fructose is typically phosphorylated to fructose-1-phosphate (B91348). snmjournals.org This molecule is then cleaved into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. The ¹³C label from this compound will be located on the carbon of the glyceraldehyde molecule. This labeled glyceraldehyde can then enter the glycolytic pathway to be converted into pyruvate, and subsequently into lactate or acetyl-CoA for entry into the Krebs cycle. researchgate.net

Conversely, the labeled carbon can also be traced through the gluconeogenic pathway, where it is used to synthesize glucose. researchgate.netasm.org By analyzing the position of the ¹³C label in glucose, researchers can understand the extent to which fructose contributes to glucose production. For example, studies in rat hepatocytes have shown that D-[1-¹³C]fructose is converted to ¹³C-enriched D-glucose. nih.gov

The flow of the ¹³C label can be tracked through key intermediates of these pathways, as illustrated in the simplified diagram below.

Table 2: Simplified Carbon Tracing from this compound

Metabolite Pathway ¹³C Label Position (from this compound)
Fructose-1-phosphateFructose MetabolismC1
GlyceraldehydeFructose MetabolismC1
PyruvateGlycolysisC3
LactateAnaerobic GlycolysisC3
GlucoseGluconeogenesisC1 and/or C6

Isotopic Discrimination Phenomena in Fructose Metabolism as Revealed by ¹³C-Labeling

Isotopic discrimination, also known as a kinetic isotope effect, can occur during enzymatic reactions, where enzymes may react at slightly different rates with molecules containing heavier isotopes like ¹³C compared to their lighter ¹²C counterparts. nih.goviaea.org

Research using ¹³C-labeled fructose has revealed such phenomena in fructose metabolism. nih.gov A study comparing the metabolism of D-[1-¹³C]fructose and D-[2-¹³C]fructose in rat liver cells found a significant difference in the output of ¹³C-enriched D-glucose. nih.gov The production of ¹³C-labeled glucose was lower from D-[1-¹³C]fructose compared to D-[2-¹³C]fructose. nih.gov This was accompanied by a higher generation of ¹³C-enriched L-lactate and L-alanine from D-[1-¹³C]fructose. nih.gov These findings suggest an isotopic discrimination at the level of the enzyme phosphoglucoisomerase, which interconverts glucose-6-phosphate and fructose-6-phosphate. nih.gov

This discrimination can influence the labeling patterns of metabolites and must be considered for accurate interpretation of tracer studies. nih.gov

Quantitative Determination of Metabolic Fluxes via ¹³C-Metabolic Flux Analysis (¹³C-MFA) in Biological Systems

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses the isotopic labeling patterns of metabolites to quantify the rates (fluxes) of intracellular metabolic reactions. mdpi.comsci-hub.secreative-proteomics.comd-nb.info The process involves several key steps:

Isotope Labeling Experiment: Cells or organisms are cultured with a ¹³C-labeled substrate, such as this compound. mdpi.com

Isotopomer Analysis: The distribution of ¹³C atoms in key metabolites, particularly protein-derived amino acids or intracellular intermediates, is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR). creative-proteomics.comgithub.io

Metabolic Modeling: A detailed biochemical reaction network of the organism's central metabolism is constructed. d-nb.info

Flux Calculation: Computational algorithms are used to estimate the metabolic fluxes that best explain the experimentally measured isotopomer distributions. sci-hub.secreative-proteomics.com

¹³C-MFA provides a quantitative snapshot of cellular metabolism, revealing how cells utilize different pathways under various conditions. mdpi.comfrontiersin.org This technique has been widely applied to study the metabolism of various organisms, from bacteria to mammalian cells. mdpi.comcreative-proteomics.com By using specifically labeled tracers like this compound, researchers can precisely probe the fluxes through fructose-metabolizing pathways.

Investigation of Fructose-Glucose Interconversion Mechanisms Using this compound as a Precursor

The interconversion of fructose and glucose is a key process in carbohydrate metabolism. This compound is a valuable tool for studying the mechanisms and rates of this interconversion. nih.govresearchgate.net

When this compound is metabolized, the ¹³C label can be incorporated into glucose via gluconeogenesis. nih.gov By analyzing the position of the ¹³C in the resulting glucose molecules, insights into the enzymatic pathways involved can be gained. For example, the appearance of the label at both the C1 and C6 positions of glucose would indicate the action of enzymes like aldolase (B8822740) and triose-phosphate isomerase, which can lead to scrambling of the label.

Studies have utilized ¹³C NMR spectroscopy to follow the enzymatic isomerization of (1-¹³C)-D-glucose to (1-¹³C)-D-fructose, confirming that the α-D-glucopyranose and α-D-fructofuranose forms are the reactive species for the enzyme glucose isomerase. researchgate.net The reverse reaction, from fructose to glucose, can be similarly studied using this compound. The interconversion often proceeds through a 1,2-enediol intermediate. acs.orgst-andrews.ac.uk

Enzymatic Transformations and Mechanistic Studies Involving D Fructopyranose 1 13c

Characterization of Enzyme Substrate Specificity and Kinetic Isotope Effects with 13C-Fructose

The specificity of an enzyme for its substrate is a fundamental aspect of its function. libretexts.orgbrainbrooder.comsavemyexams.com Enzymes bind to their substrates at a specific region called the active site, which has a unique chemical environment tailored to fit a particular substrate. libretexts.orgbrainbrooder.com The use of isotopically labeled substrates like D-Fructopyranose-1-13C allows for a nuanced investigation of this specificity and the dynamics of the enzymatic reaction.

Kinetic Isotope Effects (KIEs) are a important tool in studying enzyme mechanisms. chemrxiv.org They measure the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. d-nb.infonih.gov In the context of ¹³C-labeled fructose (B13574), KIEs can reveal which steps in the reaction pathway are rate-limiting and provide information about the transition state structure. chemrxiv.orgd-nb.info For instance, a significant KIE observed at the C1 position of fructose would suggest that a bond involving this carbon is being broken or formed in the rate-determining step of the reaction.

Research on fructose-1,6-bisphosphate aldolase (B8822740) has utilized natural ¹³C abundance to determine kinetic and equilibrium isotope effects. nih.gov These studies measured the ¹³C content at different positions in the products after partial and complete enzymatic turnover. nih.gov The results indicated a kinetic isotope effect on C-3 of fructose-1,6-bisphosphate, suggesting that the formation of the enamine intermediate is a key step. nih.gov Such studies are crucial for understanding how enzymes discriminate between isotopomers, which can influence the isotopic distribution in metabolic products. d-nb.infompg.de

The table below summarizes key findings from studies on kinetic isotope effects in fructose-metabolizing enzymes.

EnzymeSubstrate/IsotopeKey FindingReference
Fructose-1,6-bisphosphate aldolaseFructose-1,6-bisphosphate (natural ¹³C)A kinetic isotope effect was observed on C-3, indicating its involvement in the rate-determining step. nih.gov
InvertaseSucrose (B13894) (fructosyl moiety)A kinetic isotope fractionation against ¹³C was found at the C-2 position of the fructosyl unit. pnas.org
Pyruvate DehydrogenasePyruvate (derived from glucose)Primary ¹³C KIEs were observed for both carbon positions involved in decarboxylation. nih.gov

These detailed analyses, made possible by isotopic labeling, provide a deeper understanding of enzyme-substrate interactions and the energetic landscape of the catalytic process. The precision of these measurements can be comparable to other established methods like competitive radioisotope labeling and NMR-based approaches. chemrxiv.org

Elucidation of Enzyme-Catalyzed Reaction Mechanisms Using this compound and Related Tracers

Isotopically labeled molecules like this compound are invaluable for tracing metabolic pathways and elucidating the step-by-step mechanisms of enzyme-catalyzed reactions. medchemexpress.commedchemexpress.comnih.gov By following the journey of the ¹³C label through a series of metabolic transformations, researchers can identify intermediates, determine the connectivity of metabolic networks, and uncover the logic of metabolic regulation. nih.gov

A notable example is the study of fructose metabolism in various tissues. Using uniformly labeled [U-¹³C₆]-d-fructose, researchers have tracked the fate of fructose carbons in human adipocytes. nih.gov These studies have shown that fructose is a potent stimulator of anabolic processes, including the synthesis of glutamate (B1630785) and fatty acids. nih.gov The labeled carbon from fructose can be traced into acetyl-CoA and subsequently incorporated into the tricarboxylic acid (TCA) cycle, leading to the increased production and release of fatty acids like palmitate. mdpi.comresearchgate.net

Furthermore, ¹³C NMR spectroscopy has been a powerful technique in these mechanistic studies. nih.gov It allows for the direct observation of ¹³C-labeled metabolites and their transformation over time. For example, in studies of hereditary fructose intolerance (HFI), [U-¹³C]fructose was used to trace the conversion of fructose to glucose. pnas.org This revealed a significant reduction in glucose synthesis from fructose in HFI patients, providing a basis for a safe and noninvasive diagnostic test. pnas.org

The data table below presents examples of how ¹³C-labeled fructose has been used to investigate metabolic pathways.

Study FocusLabeled SubstrateKey Mechanistic InsightReference
Fructose metabolism in human adipocytes[U-¹³C₆]-d-fructoseFructose carbons are shuttled into acetyl-CoA and incorporated into the TCA cycle, stimulating fatty acid synthesis. nih.govmdpi.com
Hereditary Fructose Intolerance (HFI)[U-¹³C]fructoseRevealed a direct pathway from fructose-1-phosphate (B91348) to fructose-1,6-bisphosphate and a marked decrease in glucose synthesis from fructose in HFI individuals. pnas.org
Fructose metabolism in HepG2 cells[U¹³C]-fructose and deoxyfluorinated analogsC4-deoxyfluorination of fructose leads to effective trapping as fluorodeoxysorbitol and fluorodeoxyfructose-1-phosphate. snmjournals.org

These tracer studies, by providing a dynamic view of metabolic fluxes, have been instrumental in building and validating kinetic models of metabolism. d-nb.info They help to understand not only the primary metabolic routes but also the regulatory interplay between different pathways.

Enzymatic Synthesis of Fructopyranose-Containing Oligosaccharides and Glycoconjugates

The enzymatic synthesis of complex carbohydrates, such as oligosaccharides and glycoconjugates, offers significant advantages over chemical methods, including high regio- and stereoselectivity. nottingham.ac.ukljmu.ac.uk Enzymes like glycosyltransferases and glycosidases can be harnessed to form specific glycosidic linkages, leading to the production of well-defined carbohydrate structures. nottingham.ac.ukrsc.org

Glycosyltransferases, for instance, catalyze the transfer of a sugar moiety from a nucleotide-sugar donor to an acceptor molecule. nih.govresearchgate.net These enzymes are often specific for both the donor and the acceptor, allowing for the controlled synthesis of complex glycans. rsc.org The use of fructose and its derivatives as acceptors in these reactions can lead to the formation of novel fructopyranose-containing oligosaccharides. ihmc.us

Research has demonstrated the synthesis of various oligosaccharides using D-fructose as a substrate. For example, a disaccharide, β-D-fructopyranosyl-(2→6)-D-glucopyranose, was predominantly formed by the thermal treatment of D-glucose and D-fructose. researchgate.net Similarly, enzymes have been used to synthesize di-D-fructose dianhydrides (DFAs), a class of spiroketal-containing disaccharides, from fructose-containing precursors like inulin. mdpi.com

The synthesis of glycoconjugates, which are important for a wide range of biological processes including cell recognition and signaling, can also be achieved enzymatically. nottingham.ac.ukrsc.org This often involves the use of glycosidases in reverse or transglycosylation reactions, where a sugar is transferred to a non-carbohydrate aglycone. nottingham.ac.uk The development of chemo-enzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, has further expanded the toolbox for creating complex glycoconjugates. rsc.orgmdpi.com

The following table highlights examples of enzymatic synthesis of fructose-containing compounds.

Enzyme/MethodSubstratesProductReference
Thermal TreatmentD-Glucose and D-Fructoseβ-D-fructopyranosyl-(2→6)-D-glucopyranose researchgate.net
Inulin-fructotransferase (DFA III-forming)Inulinα-d-Fruf-1,2':2,3'-β-d-Fruf (DFA III) nih.gov
DextransucraseSucrose and Lactose2-α-D-glucopyranosyl-lactose ihmc.us
Leuconostoc mesenteroides dextransucraseSucrose and cheese whey permeate2-α-D-glucopyranosyl-lactose ihmc.us

The ability to synthesize these complex molecules with high precision is crucial for studying their biological functions and for developing new functional ingredients for the food and pharmaceutical industries. ihmc.us

Innovative Analytical Methodologies Leveraging 13c Labeled D Fructopyranose

Development of Isotopic Ratio Outlier Analysis (IROA) and Other ¹³C-Enhanced Metabolomics Techniques for Complex Mixtures

Isotopic Ratio Outlier Analysis (IROA) is a powerful metabolomics technique that utilizes ¹³C labeling to differentiate biologically derived metabolites from chemical noise and artifacts. nih.govresearchgate.netfrontiersin.org In a typical IROA experiment, two cell populations, a control and an experimental group, are grown in media containing different isotopic signatures of a carbon source. For instance, the control group may be cultured with a 95% ¹³C-enriched source, while the experimental group receives a 5% ¹³C-enriched source. researchgate.netthermoscientific.comnih.gov The two samples are then combined and analyzed together, usually by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.netfrontiersin.org

This dual-labeling strategy creates unique and predictable isotopic patterns for every metabolite. thermoscientific.comdoi.orgsciex.com Molecules originating from the biological system will exhibit this distinct isotopic signature, allowing them to be easily distinguished from non-biological signals. nih.gov Furthermore, the ratio of the peak intensities from the 5% and 95% labeled channels provides accurate relative quantification of each metabolite between the experimental and control states. nih.govresearchgate.netfrontiersin.org A key advantage of IROA is its ability to determine the exact number of carbon atoms in a molecule, which significantly narrows down the possibilities for molecular formula determination. nih.govresearchgate.netfrontiersin.orgnih.gov

Beyond IROA, other ¹³C-enhanced metabolomics techniques have been developed to improve the analysis of complex mixtures. The use of fully ¹³C-labeled metabolomes as internal standards in LC-MS experiments has been shown to improve compound annotation and relative quantification. acs.orgresearchgate.net This approach is beneficial for various mass spectrometry platforms, not just high-end instruments. acs.org The predictable mass shift between the unlabeled (¹²C) and labeled (¹³C) versions of a metabolite confirms its biological origin and provides the carbon count. researchgate.net

These ¹³C-based methods offer several advantages over traditional untargeted metabolomics approaches:

Discrimination of biological signals: Easily separates true metabolites from background noise and chemical artifacts. nih.govnih.govacs.org

Accurate formula determination: Provides the exact number of carbon atoms, greatly constraining the possible molecular formulas. nih.govfrontiersin.orgnih.gov

Reliable quantification: Allows for accurate relative quantification without the need for individual internal standards for every metabolite. frontiersin.org

Reduced analytical variability: Combining control and experimental samples minimizes errors arising from sample preparation and analysis. nih.gov

Table 1: Comparison of IROA Labeling Strategies and Outcomes

Labeling StrategyControl SampleExperimental SampleKey OutcomeReference
Standard IROA95% ¹³C-labeled5% ¹³C-labeledDistinguishes biological signals, determines carbon number, relative quantification. researchgate.netnih.govdoi.org
IROA with Natural Abundance95% ¹³C-labeled Internal StandardNatural abundance (approx. 1.1% ¹³C)Quantifies and identifies compounds in experimental samples against a complex internal standard. sciex.com

Strategies for Improved Compound Identification and Structural Confirmation in Complex Biological Samples via ¹³C-Labeling

The identification of unknown compounds is a major bottleneck in metabolomics. nih.govfrontiersin.org ¹³C-labeling strategies, particularly when combined with both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provide powerful solutions for overcoming this challenge. nih.govfrontiersin.org

In MS-based metabolomics, ¹³C labeling helps to confidently identify biological features and determine their elemental composition. acs.orgresearchgate.net As established with methods like IROA, the distinct isotopic pattern and the calculable number of carbons drastically reduce the number of candidate formulas for a given mass. nih.govnih.gov This is a significant improvement over relying solely on accurate mass measurements, which can often yield numerous potential formulas.

For structural confirmation, NMR spectroscopy remains the gold standard, and its power is greatly amplified by ¹³C enrichment. doi.org While ¹³C NMR at natural abundance (1.1%) suffers from low sensitivity, isotopic labeling enhances the ¹³C signal significantly. nih.govfrontiersin.orgresearchgate.net This allows for the acquisition of high-quality ¹³C NMR spectra, which offer several advantages for structural elucidation:

Large Chemical Shift Dispersion: The chemical shift range for ¹³C is much larger (~200 ppm) than for protons (¹H, ~10 ppm), which dramatically reduces signal overlap in complex mixtures. frontiersin.orgfrontiersin.org

Direct Observation of Carbon Backbone: ¹³C NMR provides direct information about the carbon framework of a molecule, including quaternary carbons that are invisible in ¹H NMR. nih.govfrontiersin.org

Positional Isotope Information: NMR can provide direct, quantitative information about the ¹³C labeling status of each carbon atom within a molecule. springernature.com

The combination of LC-MS and NMR on the same ¹³C-labeled sample creates a highly effective workflow for identifying unknown metabolites. nih.govresearchgate.net LC-MS analysis (e.g., using IROA) can first detect features of interest, provide their molecular formulas, and quantify their relative abundance. nih.gov Fractions containing these features can then be collected and analyzed by ¹³C NMR to obtain detailed structural information, leading to unambiguous compound identification. frontiersin.org Even without physical separation, statistical correlation methods between ¹H and ¹³C NMR spectra of labeled mixtures can help build composite spin systems for database matching. nih.govresearchgate.net

Table 2: Contribution of ¹³C-Labeling to Different Analytical Techniques for Compound Identification

Analytical TechniqueContribution of ¹³C-LabelingKey AdvantagesReference
LC-MS Provides distinct isotopic patterns and enables carbon counting.Confirms biological origin, drastically reduces candidate molecular formulas. nih.govnih.govacs.org
1D ¹³C NMR Enhances signal intensity, allowing for practical acquisition times.Reduces spectral overlap due to large chemical shift range; detects all carbons. frontiersin.orgresearchgate.netfrontiersin.org
2D NMR (e.g., HSQC, HMBC) Enables correlation of ¹³C nuclei with attached protons and other nuclei.Provides detailed connectivity information for de novo structure elucidation. nih.govnih.govuoregon.edu

Advanced Approaches for High-Throughput Screening and Analysis in Carbohydrate Research Utilizing ¹³C-NMR

The inherent complexity of carbohydrate structures—including monosaccharide composition, linkage types, and stereochemistry—presents a significant analytical challenge. numberanalytics.com ¹³C-NMR spectroscopy is a particularly powerful tool for the structural characterization of carbohydrates due to its ability to resolve the signals from individual carbon atoms within the sugar backbone. oup.comunimo.itresearchgate.net

The primary limitation of ¹³C-NMR for high-throughput applications has historically been its low sensitivity, requiring long acquisition times. researchgate.netnih.gov However, several advanced approaches have been developed to overcome this hurdle.

¹³C Enrichment for Enhanced Sensitivity: The most direct way to boost sensitivity is to use substrates uniformly enriched with ¹³C, such as U-¹³C-glucose, in enzymatic reactions. oup.com This strategy allows for the structural characterization of newly synthesized polysaccharides from very small amounts of material (e.g., 100 micrograms), a sensitivity increase of at least 100-fold compared to non-enriched samples. oup.com This makes it feasible to analyze the products of in vitro reactions from glycosyltransferases and other carbohydrate-active enzymes, providing unequivocal structural data. oup.com

High-Throughput NMR Methods: The development of flow-injection NMR and automated data acquisition systems has enabled high-throughput screening. acs.org For example, a flow NMR-based method has been used to screen a library of over 4,000 carbohydrate-active enzymes at a rate of 480 variants per day. acs.org While this specific example used ¹H NMR for speed, the principle can be extended. Combining ¹³C-enrichment with rapid acquisition pulse sequences and automation presents a powerful future direction.

Hyperpolarization Techniques: A major breakthrough in sensitivity enhancement for NMR is hyperpolarization, such as dissolution dynamic nuclear polarization (d-DNP). frontiersin.orgunl.edu This technique can increase the nuclear spin polarization by several orders of magnitude, resulting in a signal-to-noise increase of more than 10,000-fold. unl.edu The application of hyperpolarization to natural abundance ¹³C NMR has been demonstrated for metabolomics, allowing for the analysis of complex mixtures with greatly enhanced sensitivity. researchgate.netfrontiersin.org This approach holds immense promise for high-throughput carbohydrate analysis, potentially eliminating the need for isotopic enrichment in some cases while still providing the superior resolution of ¹³C NMR.

These advanced methods are transforming carbohydrate research by enabling rapid and detailed structural analysis, which is crucial for understanding enzyme specificity, elucidating biosynthetic pathways, and discovering novel bioactive carbohydrates. oup.comacs.org

Stereochemical and Conformational Investigations of D Fructopyranose 1 13c Derivatives

Detailed Analysis of Pyranose Ring Conformations in Fructose (B13574) Derivatives and the Impact of Isotopic Labeling

The six-membered pyranose ring of fructose is not planar but exists in various non-planar conformations, primarily chair and boat forms, to alleviate steric strain. uomustansiriyah.edu.iqnd.edu The most stable conformation is typically the one that minimizes unfavorable interactions between substituents on the ring. uomustansiriyah.edu.iq For β-D-fructopyranose, the 2C5 chair conformation is the predominant form. researchgate.net In aqueous solutions, D-fructose exists as a mixture of several tautomers, including β-D-fructopyranose, α-D-fructopyranose, β-D-fructofuranose, and α-D-fructofuranose. sci-hub.se The relative proportions of these isomers can be influenced by factors such as solvent and temperature. sci-hub.semasterorganicchemistry.com

The introduction of a ¹³C isotope at the C1 position, creating D-fructopyranose-1-¹³C, serves as a powerful tool for detailed conformational analysis using ¹³C NMR spectroscopy. sci-hub.sesymeres.com While ¹²C and ¹³C are treated nearly identically in metabolic pathways, the isotopic label allows for enhanced sensitivity and the ability to track the fate of specific carbon atoms. symeres.combiorxiv.org This is particularly valuable for studying the complex mixture of tautomers present in solution. sci-hub.seresearchgate.net Quantitative ¹³C NMR of D-fructose-1-¹³C has been instrumental in determining the tautomeric distribution in various solvent systems. sci-hub.se For instance, in a mixture of methanol (B129727) and DMSO-d6, the tautomeric equilibrium is reached relatively quickly, with β-D-fructopyranose and β-D-fructofuranose being the major forms. sci-hub.se

While isotopic labeling with ¹³C is a powerful analytical tool, it is generally considered to have a negligible direct impact on the conformational equilibrium of the sugar itself. biorxiv.org However, studies involving isotopic discrimination have shown subtle effects. For example, in rat liver cells, there is a discernible difference in the metabolic processing of D-[1-¹³C]fructose compared to D-[2-¹³C]fructose, suggesting a kinetic isotope effect at the phosphoglucoisomerase level. nih.gov This highlights that while the structural impact of single ¹³C substitution is minimal, it can influence the rates of enzymatic reactions.

Table 1: Tautomeric Distribution of D-Fructose in Different Solvents This table is interactive. Click on the headers to sort the data.

Solvent System β-D-fructopyranose (%) α-D-fructopyranose (%) β-D-fructofuranose (%) α-D-fructofuranose (%) Reference
Methanol/DMSO-d6 ~39 - ~39 - sci-hub.se
Ethanol/DMSO-d6 - - 39.9 - sci-hub.se
n-propanol/DMSO-d6 - - 37.9 - sci-hub.se
n-butanol/DMSO-d6 - - 27.5 - sci-hub.se
Aqueous Solution 55.38 - 29.52 15.11 rsc.org

Note: The data for α-D-fructopyranose was not always reported or was present in negligible amounts in the cited studies.

Influence of Substituents and Intermolecular Interactions on the Stereochemistry of D-Fructopyranose-1-13C Structures

The stereochemistry of D-fructopyranose derivatives is significantly influenced by the nature and orientation of substituents on the pyranose ring. These substituents can alter the conformational preferences of the ring and introduce new stereocenters. For example, the introduction of bulky substituents, such as isopropylidene groups, can lead to deviations from the typical chair conformation. researchgate.net In the case of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose 1-sulfate, the pyranose ring adopts a twist boat conformation. researchgate.net

The introduction of substituents can also impact the intermolecular interactions. For instance, in the potassium salt of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose 1-sulfate, strong interactions between potassium ions and oxygen atoms, along with hydrogen bonds, affect the geometry of the sulfate (B86663) group. researchgate.net These interactions demonstrate the intricate interplay between intramolecular and intermolecular forces in determining the final three-dimensional structure of D-fructopyranose derivatives.

Correlation of Spectroscopic Data (e.g., NMR) with X-ray Crystallography for Precise Structural Assignments

A comprehensive understanding of the three-dimensional structure of D-fructopyranose-1-¹³C and its derivatives is best achieved by combining data from both solution-state and solid-state analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution, while X-ray crystallography provides a precise picture of the molecular structure in the solid state. diva-portal.orgbbk.ac.uk

¹³C NMR is particularly sensitive to the chemical environment of each carbon atom, and the chemical shifts can provide valuable information about the conformation of the pyranose ring and the orientation of substituents. unimo.itacs.org For example, the ¹³C chemical shifts of the anomeric carbon can be used to distinguish between different tautomers of fructose. researchgate.net The isotopic labeling of D-fructose at the C1 position with ¹³C enhances the signal for this carbon, facilitating its unambiguous assignment in the NMR spectrum. sci-hub.se

By correlating the data from these two techniques, a more complete structural picture emerges. For instance, the conformation observed in the crystal structure can be used as a starting point for computational modeling to predict the NMR parameters, which can then be compared to the experimental NMR data. aip.orgmdpi.com Discrepancies between the solid-state structure and the solution-state data can provide insights into the conformational flexibility of the molecule and the influence of the solvent. This integrated approach is essential for the accurate and unambiguous structural assignment of complex carbohydrate molecules like D-fructopyranose-1-¹³C and its derivatives. scispace.com

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Fructose Tautomers This table is interactive. Click on the headers to sort the data.

Tautomer C1 C2 C3 C4 C5 C6 Reference
β-D-fructopyranose 63.9 98.2 - - - - researchgate.net
α-D-fructofuranose - - - - - - rsc.org
β-D-fructofuranose - 101.7 - - - - sc.edu

Note: A complete set of assigned chemical shifts for all carbons in all tautomers was not consistently available across the searched sources. The table reflects the available data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.